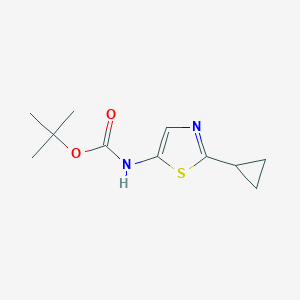

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyclopropyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-6-12-9(16-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFVNUUHCGQKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyclopropylthiazole. One common method includes the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-cyclopropylthiazol-5-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a protecting group for amines, facilitating the synthesis of complex organic molecules without unwanted side reactions.

Research has indicated that this compound exhibits potential biological activity, particularly in oncology. It has been studied for its effects on chronic lymphocytic leukemia (CLL), where it was found to significantly reduce cell viability in cancer cells while sparing normal cells. This selectivity suggests its potential as a therapeutic agent.

Medicinal Chemistry

The compound is explored for its therapeutic properties and as a precursor in drug synthesis. Studies have demonstrated that structural modifications can enhance selectivity for specific biological targets, such as cyclin-dependent kinase 9 (CDK9), which is crucial in cancer biology .

Case Study 1: Anticancer Activity

A study focusing on thiazole derivatives similar to this compound revealed significant anticancer properties. The compound was shown to induce apoptosis selectively in tumor cells while preserving normal B and T cells.

Case Study 2: Selectivity Studies

Research utilizing differential scanning fluorimetry demonstrated that modifications to the structure of thiazole derivatives could lead to enhanced selectivity for CDK9 over other kinases, indicating the potential for developing targeted cancer therapies with reduced off-target effects .

Case Study 3: In Vivo Efficacy

In vivo studies using mouse models indicated promising results for compounds within this class, suggesting their potential for therapeutic applications in cancer treatment due to their ability to selectively induce apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The primary structural analogs of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate differ in substituents on the thiazole ring or the carbamate group. Key examples include:

*Calculated based on molecular formula.

Key Research Findings

- Reactivity : Cyclopropyl groups enhance ring-opening reactions under acidic conditions, whereas brominated analogs favor cross-coupling reactions .

- Bioactivity : The 2-cyclopropyl substituent improves metabolic stability compared to methyl or halogenated analogs, as observed in pharmacokinetic studies .

- Solubility : Acylated derivatives (e.g., propionyl) show reduced aqueous solubility compared to halogenated or alkyl-substituted analogs .

Biological Activity

Tert-butyl (2-cyclopropylthiazol-5-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its biological significance, particularly in drug design. The presence of the cyclopropyl group enhances the compound's lipophilicity and potential interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl-1 .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of thiazole-based compounds indicate that modifications at specific positions significantly affect their potency and selectivity against CDKs. For instance, compounds with bulky substituents at the C5 position of the pyrimidine core demonstrated enhanced inhibitory activity against CDK9. A notable example includes a derivative that exhibited an IC50 value of 7 nM against CDK9, showcasing over 80-fold selectivity compared to CDK2 .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Compound | Target | IC50 (nM) | Selectivity Ratio (CDK9/CDK2) | Cancer Cell Line Activity |

|---|---|---|---|---|

| This compound | CDK9 | 7 | >80 | High |

| Substituted 4-(thiazol-5-yl)-pyrimidine | CDK9 | 3–7 | - | CLL Cells |

| 4-(Thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin | CDK2 | 57 | - | HCT116 |

Case Studies

- Anticancer Activity : In a study examining the effects of thiazole derivatives on chronic lymphocytic leukemia (CLL), it was found that certain compounds, including those similar to this compound, significantly reduced cell viability in primary CLL cells while sparing normal B and T cells .

- Selectivity Studies : The selectivity of these compounds for CDK9 over other kinases was demonstrated through differential scanning fluorimetry, indicating that structural modifications could lead to enhanced selectivity and reduced off-target effects .

- In Vivo Efficacy : Further investigations into mouse models have shown promising results for compounds in this class, suggesting potential for therapeutic applications in cancer treatment due to their ability to induce apoptosis selectively in tumor cells .

Q & A

What are the standard synthetic routes for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate?

Basic Research Question

The compound is typically synthesized via carbamate formation using a thiazole precursor. A common method involves reacting 2-cyclopropylthiazol-5-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) under anhydrous conditions . Solvents like dichloromethane or tetrahydrofuran are used at 0–25°C. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization. Yield optimization often requires strict control of moisture and stoichiometric ratios.

Which analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, with characteristic peaks for the Boc group (~1.4 ppm for tert-butyl protons) and thiazole ring protons (6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies carbamate C=O stretching (~1700 cm⁻¹) . For crystalline samples, X-ray diffraction provides definitive confirmation of regiochemistry and stereochemistry .

How should solubility challenges be addressed during experimental workflows?

Basic Research Question

The compound’s solubility varies with solvent polarity. In aqueous-organic mixtures, co-solvents like dimethyl sulfoxide (DMSO) or methanol enhance solubility (e.g., 10–25 mM stock solutions in DMSO for biological assays). For reactions requiring aprotic conditions, dichloromethane or ethyl acetate are preferred. Storage at room temperature (RT) in moisture-free, amber vials prevents degradation .

What strategies optimize regioselectivity in thiazole-ring functionalization?

Advanced Research Question

Regioselectivity in electrophilic substitution is influenced by the electron-donating/withdrawing effects of substituents. For example, cyclopropyl groups at position 2 of the thiazole ring direct electrophiles to position 5 via resonance stabilization. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., Boc-protected amines) can further modulate selectivity . Reaction conditions (temperature, solvent polarity) are fine-tuned using design-of-experiments (DoE) methodologies .

How can conflicting spectral data during structural elucidation be resolved?

Advanced Research Question

Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or rotational isomers. Cross-validation using complementary techniques (e.g., 2D NMR like COSY and HSQC) clarifies ambiguous signals. For example, NOESY experiments distinguish between regioisomers by probing spatial proximity of protons . If impurities persist, preparative HPLC or iterative recrystallization improves purity (>95% by HPLC) .

What computational tools aid in reaction mechanism exploration?

Advanced Research Question

Quantum mechanical calculations (e.g., Gaussian or ORCA) model transition states and activation energies for key steps like Boc deprotection or cyclopropane ring-opening. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), guiding rational design . Machine learning platforms (e.g., Chemprop) analyze reaction databases to recommend optimal catalysts or solvents .

What are the stability profiles under varying pH and temperature conditions?

Basic Research Question

The compound is stable at neutral pH and RT but degrades in strongly acidic/basic conditions (pH <2 or >10), leading to Boc cleavage or thiazole ring hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation kinetics. Storage in inert atmospheres (argon) and desiccants (silica gel) extends shelf life .

How do electronic effects of substituents influence reactivity?

Advanced Research Question

The cyclopropyl group’s electron-withdrawing nature increases the thiazole ring’s electrophilicity, facilitating nucleophilic attacks at position 5. Hammett substituent constants (σ) quantify electronic effects, while frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) corroborates computational predictions .

What safety protocols are recommended for handling this compound?

Basic Research Question

While specific toxicity data are limited, analogous carbamates show moderate acute toxicity (LD₅₀ >500 mg/kg in rodents). Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation/contact. Spills are neutralized with absorbents (vermiculite) and disposed as hazardous waste. Consult SDS sheets for emergency measures (e.g., eye rinsing with water for 15 minutes) .

How can synthetic by-products be minimized during Boc protection?

Advanced Research Question

Common by-products include di-Boc adducts or hydrolyzed amines. Strict stoichiometry (1:1 amine-to-Boc anhydride ratio) and low temperatures (0°C) suppress overprotection. Catalytic DMAP accelerates the reaction, reducing side-product formation. Real-time monitoring via inline FTIR or LC-MS allows rapid adjustment of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.